An In-depth Technical Guide to 1-BOC-3-aminopiperidine: Properties, Structure, and Applications in Drug Discovery
An In-depth Technical Guide to 1-BOC-3-aminopiperidine: Properties, Structure, and Applications in Drug Discovery
Introduction: The Versatility of a Chiral Building Block
In the landscape of modern medicinal chemistry, 1-BOC-3-aminopiperidine has emerged as a cornerstone chiral building block.[1] Its utility in the synthesis of complex, biologically active molecules is well-established, making it an invaluable asset for researchers and scientists in drug development.[1] This guide offers a comprehensive technical overview of its chemical properties, structural nuances, synthesis, and diverse applications, providing field-proven insights for its effective utilization.
The unique structure of 1-BOC-3-aminopiperidine, featuring a stereocenter at the C3 position and a tert-butoxycarbonyl (Boc) protecting group, underpins its significance.[1] The Boc group enhances stability and allows for selective chemical modifications, while the chiral 3-aminopiperidine moiety is a frequent motif in a wide array of pharmaceutical compounds.[1][2] This guide will delve into the critical aspects of this molecule, providing a foundation for its application in the synthesis of novel therapeutics.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical and spectroscopic properties of 1-BOC-3-aminopiperidine is fundamental for its effective use in synthesis and for quality control.
Core Chemical and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₂₀N₂O₂ | [3][4][5] |
| Molecular Weight | 200.28 g/mol | [1][3][4][5] |
| CAS Number | 184637-48-7 (racemic), 625471-18-3 ((S)-enantiomer), 188111-79-7 ((R)-enantiomer) | [3][4][5][6] |
| Appearance | White solid to colorless or light yellow oil/gum | [1][4][5][7] |
| Melting Point | 181-182°C | [4] |
| Boiling Point | ~277.3 °C (Predicted) | [1][4] |
| Density | ~1.02 g/cm³ | [4][8] |
| Solubility | Soluble in organic solvents (e.g., dichloromethane, chloroform, dimethylsulfoxide); slightly soluble in water.[1][4][7] | |
| pKa | ~9-10 (for the free amine) | [1] |
Structural Representation
The chemical structure of 1-BOC-3-aminopiperidine is fundamental to its reactivity and function as a synthetic intermediate.
Caption: 2D structure of 1-BOC-3-aminopiperidine.
Spectroscopic Characterization
Detailed spectroscopic analysis is crucial for confirming the identity and purity of 1-BOC-3-aminopiperidine.[1]
-
¹H NMR (in CDCl₃):
-
¹³C NMR: The spectrum will exhibit distinct signals for the carbon atoms of the Boc group, the piperidine ring, and the carbon atom bonded to the amino group.[1]
-
Infrared (IR) Spectroscopy: Key characteristic peaks include N-H stretching of the amine, C=O stretching of the carbamate in the Boc group, and C-H stretching of the alkyl groups.[1][10]
-
Mass Spectrometry (GC-MS): The mass spectrum will display the molecular ion peak and characteristic fragmentation patterns.[1][3] High-resolution mass spectrometry (HRMS) can confirm the exact mass of the molecular ion.[9]
Synthesis Strategies: Achieving High Purity and Enantioselectivity
Several synthetic routes have been developed for 1-BOC-3-aminopiperidine, with a strong emphasis on achieving high enantiomeric purity for its application in chiral drug synthesis.
Chemical Synthesis via Hofmann Rearrangement
A common chemical synthesis approach involves the Hofmann rearrangement.[11]
Experimental Protocol:
-
Boc Protection: Dissolve (S)-3-piperidine ethyl formate in a halogenated solvent like dichloromethane. Add an organic base such as triethylamine to act as an acid-binding agent. Cool the mixture to 0-10 °C and slowly add di-tert-butyl dicarbonate (Boc₂O) dropwise.[11] The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the organic layer is washed sequentially with a mild alkaline solution (e.g., saturated sodium bicarbonate), a mild acidic solution (e.g., 5% HCl), and finally with saturated brine.[11]
-
Ammonolysis: The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield N-Boc-3-piperidine ethyl formate. This intermediate is then dissolved in 1,4-dioxane for the ammonolysis reaction.[11]
-
Hofmann Rearrangement: The resulting N-Boc-3-piperidine formamide is added dropwise to a solution of sodium hypochlorite and sodium hydroxide to induce the Hofmann rearrangement.[6][11]
-
Isolation: After the reaction is complete, the product is extracted with a suitable organic solvent, washed, dried, and concentrated to obtain (S)-1-Boc-3-aminopiperidine.[11]
Causality Behind Experimental Choices:
-
The use of triethylamine in the Boc protection step is to neutralize the acid generated during the reaction, driving the equilibrium towards the product.
-
The sequential washing in the work-up step is crucial for removing unreacted reagents and byproducts. The alkaline wash removes acidic impurities, the acidic wash removes basic impurities like triethylamine, and the brine wash removes residual water.
-
The Hofmann rearrangement is a classic method for converting a primary amide to a primary amine with one less carbon atom, providing an efficient route to the desired 3-aminopiperidine core.
Enzymatic Synthesis using ω-Transaminase
A highly efficient and stereoselective method for synthesizing enantiomerically pure (S)- or (R)-1-BOC-3-aminopiperidine involves the use of ω-transaminase enzymes.[12][13] This biocatalytic approach offers a greener and more sustainable alternative to traditional chemical methods.[13]
Experimental Workflow:
Caption: Enzymatic synthesis workflow.
This process involves the amination of the prochiral precursor, 1-Boc-3-piperidone, using an immobilized ω-transaminase, an amine donor like isopropylamine, and pyridoxal-5'-phosphate (PLP) as a cofactor.[13] The use of immobilized enzymes allows for easy separation and reuse, enhancing the cost-effectiveness of the process.[12][13]
Applications in Drug Discovery and Development
1-BOC-3-aminopiperidine, particularly its enantiomerically pure forms, is a vital intermediate in the synthesis of a variety of pharmaceuticals.[5]
Key Therapeutic Areas:
-
Antidiabetic Agents: The (R)-enantiomer is a crucial precursor for dipeptidyl peptidase IV (DPP-IV) inhibitors such as alogliptin and linagliptin, which are used in the management of type 2 diabetes.[2][6][13]
-
Oncology: The (S)-enantiomer is a key intermediate for the synthesis of novel inhibitors, including CHK1 inhibitors and phosphoinositide 3-kinase delta (PI3Kδ) inhibitors, which are being investigated for cancer therapy.[12][14]
-
Neurological Disorders: The chiral amine structure is valuable in the design of drugs targeting the central nervous system.[5][9]
The general workflow for utilizing 1-BOC-3-aminopiperidine in drug discovery involves its coupling with other molecular fragments to introduce the chiral 3-aminopiperidine moiety.
Caption: Drug discovery workflow.
Safety and Handling
1-BOC-3-aminopiperidine is classified as harmful if swallowed and can cause skin and serious eye irritation.[3][15][16][17] It may also cause respiratory irritation.[15][16][17]
Precautionary Measures:
-
Handling: Handle in a well-ventilated place.[4] Wear suitable protective clothing, gloves, and eye/face protection.[15][17][18] Avoid the formation of dust and aerosols.[4]
-
First Aid:
-
Inhalation: If inhaled, move the person into fresh air.[15][16]
-
Skin Contact: Wash off with soap and plenty of water.[15][16]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[15][16]
-
Ingestion: Rinse mouth with water and consult a physician.[15][16]
-
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[4][16] It may be air-sensitive and should be stored under an inert atmosphere.[7][16]
Conclusion
1-BOC-3-aminopiperidine is a versatile and highly valuable chiral building block in the synthesis of pharmaceuticals. Its unique structural features, combined with the development of efficient chemical and enzymatic synthetic routes, have solidified its importance in drug discovery. A thorough understanding of its chemical properties, structure, and reactivity is paramount for its successful application in the development of novel and effective therapeutic agents. This guide provides a foundational understanding to aid researchers and scientists in leveraging the full potential of this critical intermediate.
References
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PubChem. 1-BOC-3-Aminopiperidine. [Link]
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Wang, X., et al. (2022). Efficient Synthesis of (S)-1-Boc-3-aminopiperidine in a Continuous Flow System Using ω-Transaminase-Immobilized Amino-Ethylenediamine-Modified Epoxide Supports. ACS Publications. [Link]
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Contente, M. L., et al. (2018). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. Beilstein Journals. [Link]
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Capot Chemical. MSDS of (S)-1-Boc-3-aminopiperidine. [Link]
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PubChem. (R)-tert-Butyl 3-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate. [Link]
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PubChem. tert-butyl (3R)-3-aminopiperidine-1-carboxylate. [Link]
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Open Research@CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]
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Chemical Synthesis. The Role of (R)-3-(Boc-Amino)piperidine in Modern Pharmaceutical Synthesis. [Link]
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